Sar1 protein Sar1 protein
Brand Name: Vulcanchem
CAS No.: 125524-15-4
VCID: VC0235898
InChI:
SMILES:
Molecular Formula: C7H16O2
Molecular Weight: 0

Sar1 protein

CAS No.: 125524-15-4

Cat. No.: VC0235898

Molecular Formula: C7H16O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Sar1 protein - 125524-15-4

Specification

CAS No. 125524-15-4
Molecular Formula C7H16O2
Molecular Weight 0

Introduction

DomainLocationFunctionReferences
Amphipathic α-helixN-terminusMembrane insertion and deformation
GTP-binding domainCentral regionNucleotide binding and hydrolysis
C-terminal loopC-terminusMembrane organization and COPII assembly

Role in COPII Vesicle Formation and Membrane Dynamics

Sar1 performs multiple crucial functions in COPII vesicle formation. Beyond its role in recruiting coat proteins, Sar1 actively participates in membrane deformation through the insertion of its amphipathic helix into the outer leaflet of the endoplasmic reticulum membrane . This insertion creates a wedge effect that induces positive curvature in the membrane, a necessary step in vesicle budding .

High-resolution imaging studies have revealed that Sar1 activation can transform giant unilamellar vesicles into smaller vesicles connected through highly constricted necks, demonstrating its direct role in membrane constriction . Furthermore, Sar1 appears to organize on membranes in a manner similar to other fission proteins like dynamin, suggesting a role in controlling the final separation of vesicles from the donor membrane .

The organization of Sar1 on membranes appears to be tension-dependent. Under conditions of high membrane tension, Sar1 organizes into ordered scaffolds that form rigid, uniformly non-constricted lipid tubules, whereas in low-tension environments, it promotes membrane constriction . This tension-sensing capability may allow Sar1 to respond to various cellular conditions and regulate vesicle formation accordingly.

Table 2: Functions of Sar1 in COPII Vesicle Formation

FunctionMechanismOutcomeReferences
COPII recruitmentBinding of Sec23-Sec24 to activated Sar1Formation of pre-budding complex
Membrane deformationInsertion of amphipathic helixCreation of membrane curvature
Vesicle constrictionOrganization of Sar1 oligomersFormation of constricted membrane necks
Membrane scissionWedge insertion and organized assemblyVesicle separation from donor membrane

Sar1 and Membrane Curvature

Sar1 exhibits a sophisticated relationship with membrane curvature, acting as both a curvature generator and a curvature sensor . Through the insertion of its amphipathic helix into the outer leaflet of the endoplasmic reticulum membrane, Sar1 can actively induce membrane deformation . Remarkably, research has demonstrated that Sar1 binds more strongly to highly curved membranes and shows increased GTPase activity in these environments .

This dual capacity for curvature generation and sensing creates a potential feedback mechanism whereby Sar1-induced membrane deformation enhances further Sar1 binding and activity. A stepwise model has been proposed in which the N-terminal amphipathic helix of GTP-bound Sar1 initially penetrates the endoplasmic reticulum membrane, promoting local deformation that then recruits additional Sar1 molecules to amplify the effect .

The curvature-sensing property of Sar1 may serve as a quality control mechanism, ensuring that COPII vesicle formation proceeds only when appropriate membrane curvature has been achieved. This property could be particularly important for the formation of vesicles carrying large cargoes, which require specialized mechanisms to accommodate their size.

Regulation of Sar1 Activity

Sar1 activity is regulated through multiple mechanisms that ensure precise control over COPII vesicle formation. At the most fundamental level, the GTPase cycle is regulated by Sec12, which promotes GTP loading, and Sec23, which stimulates GTP hydrolysis . The GTPase-activating function of Sec23 is further enhanced by Sec31, creating a coordinated system for controlling Sar1 activation and deactivation .

Beyond these core regulatory mechanisms, recent research has identified additional factors that modulate Sar1 function. For example, fatty-acid binding protein 5 has been shown to modulate the Sar1 GTPase cycle and enhance the budding of large COPII cargoes . This finding suggests specialized regulatory pathways for adapting COPII vesicle formation to accommodate different cargo sizes and types.

The organization of Sar1 on membranes also appears to be regulated by membrane tension . Under conditions of high membrane tension, Sar1 forms ordered scaffolds that create rigid tubules, whereas in low-tension environments, it promotes membrane constriction . This sensitivity to membrane physical properties provides another layer of regulation that may allow cells to adapt vesicle formation to different physiological conditions.

Table 3: Regulators of Sar1 Activity

RegulatorMechanismEffect on Sar1References
Sec12Guanine-nucleotide exchangeActivation
Sec23GTPase activationDeactivation
Sec31Enhancement of Sec23 GAP activityAccelerated deactivation
Membrane curvatureEnhanced binding to curved membranesIncreased GTPase activity
Fatty-acid binding protein 5Modulation of GTPase cycleEnhanced budding of large cargoes
Sec16Scaffold at ER exit sitesSupports Sar1 accumulation

Sar1 in Disease and Development

Disruptions in Sar1 function have been linked to several human disorders, highlighting its essential role in normal cellular processes. For instance, mutations in human Sar1B are associated with chylomicron retention disease, a disorder characterized by the inability to transport dietary lipids from the intestine . Similarly, mutations affecting the COPII machinery, including components that interact with Sar1, have been linked to cranio-lenticulo-sutural dysplasia, a condition marked by craniofacial and skeletal abnormalities .

The critical importance of Sar1 in development is underscored by studies showing that defects in procollagen transport from the endoplasmic reticulum, which requires proper Sar1 function, can lead to various connective tissue disorders . This connection between Sar1 function and collagen secretion demonstrates how fundamental cellular processes controlled by Sar1 can impact tissue development and homeostasis throughout the body.

Understanding the molecular basis of these disorders provides valuable insights into the physiological roles of Sar1 and may guide the development of therapeutic strategies targeting specific aspects of Sar1 function or regulation.

Citations The small GTPase Sar1, control centre of COPII trafficking (2023) Sar1 localizes at the rims of COPII-coated membranes in vivo (2016) GTP Hydrolysis on Sar1 Is Regulated by Membrane Curvature (2016) Sar1 assembly regulates membrane constriction and ER export (2010) The GTP-binding Sar1 protein is localized to the early compartment of the yeast secretory pathway (1991) Fatty-acid binding protein 5 modulates the SAR1 GTPase cycle and enhances budding of large COPII cargoes (2019)

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